2-Bromo-5-(difluoromethoxy)pyrimidine
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Overview
Description
2-Bromo-5-(difluoromethoxy)pyrimidine is a chemical compound with the molecular formula C5H3BrF2N2O. It is a pyrimidine derivative that has gained attention in various fields of research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(difluoromethoxy)pyrimidine typically involves the bromination of pyrimidine derivatives. One efficient methodology for bromination is using sodium monobromoisocyanurate (SMBI) as a brominating agent . This method allows for the selective bromination at the C-5 position of pyrimidine nucleosides.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of SMBI and other halogenating agents in large-scale synthesis is a common practice in the chemical industry .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(difluoromethoxy)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs to form substituted pyrimidine compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Halogenating Agents: Such as SMBI for bromination.
Major Products Formed
The major products formed from these reactions are various substituted pyrimidine compounds, which can have diverse applications in medicinal chemistry and other fields .
Scientific Research Applications
2-Bromo-5-(difluoromethoxy)pyrimidine has several scientific research applications, including:
Drug Discovery: It is used as a building block in the synthesis of potential pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its derivatives are explored for their potential biological activities.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 2-Bromo-5-(methylthio)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-5-(difluoromethoxy)pyrimidine is unique due to its difluoromethoxy group, which imparts distinct chemical properties and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C5H3BrF2N2O |
---|---|
Molecular Weight |
224.99 g/mol |
IUPAC Name |
2-bromo-5-(difluoromethoxy)pyrimidine |
InChI |
InChI=1S/C5H3BrF2N2O/c6-4-9-1-3(2-10-4)11-5(7)8/h1-2,5H |
InChI Key |
GZMONHRHGRBECD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)Br)OC(F)F |
Origin of Product |
United States |
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